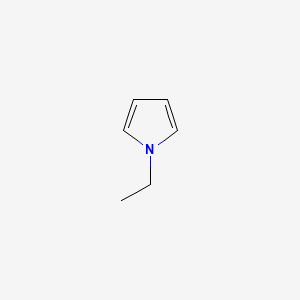

N-Ethylpyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-7-5-3-4-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUAYOJTHRDUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870703 | |

| Record name | 1-Ethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-92-5, 92933-61-4 | |

| Record name | 1-Ethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092933614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethylpyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCK8RWU2W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Ethylpyrrole

Abstract

N-Ethylpyrrole, a significant N-substituted pyrrole derivative, is a valuable building block in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. Its unique electronic properties and reactivity make it a versatile intermediate for drug development professionals and researchers in organic synthesis. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, including the Paal-Knorr synthesis, the Clauson-Kaas reaction, and the direct N-alkylation of pyrrole. Each methodology is presented with a detailed, field-proven experimental protocol, an explanation of the underlying chemical principles, and insights into experimental choices. Furthermore, this guide outlines a systematic approach to the characterization of this compound, employing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). The integration of detailed synthetic procedures with robust analytical methods provides a self-validating framework for the production and quality control of this compound in a research and development setting.

Introduction: The Significance of this compound

The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including natural products and pharmaceuticals.[1][2] The substitution pattern on the pyrrole ring, particularly on the nitrogen atom, profoundly influences the molecule's physical, chemical, and biological properties. This compound, with its ethyl substituent on the nitrogen, serves as a key intermediate in the synthesis of more complex molecules. The ethyl group enhances the lipophilicity of the pyrrole core, which can be a crucial parameter in modulating the pharmacokinetic properties of drug candidates.[3] This guide is intended to be a practical resource for researchers, enabling the efficient and reliable synthesis and characterization of this important chemical entity.

Synthetic Methodologies for this compound

The synthesis of this compound can be approached through several reliable and well-established methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule if derivatives are being considered. This section details three primary synthetic strategies.

The Paal-Knorr Synthesis: A Classic Approach to Pyrrole Formation

The Paal-Knorr synthesis, first reported in 1884, is a cornerstone reaction in heterocyclic chemistry for the synthesis of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][4] The reaction proceeds via an acid-catalyzed condensation and subsequent cyclization/dehydration cascade.[1][5]

The selection of a 1,4-dicarbonyl compound is central to this synthesis. For unsubstituted this compound, 2,5-hexanedione is the logical precursor. The primary amine, in this case, ethylamine, provides the nitrogen atom and the N-substituent. The reaction is typically catalyzed by a protic or Lewis acid, which facilitates both the initial nucleophilic attack and the final dehydration step. Acetic acid is a commonly used weak acid catalyst that promotes the reaction without leading to unwanted side reactions that can occur under harsher acidic conditions.[5]

-

Materials:

-

2,5-Hexanedione (1 equivalent)

-

Ethylamine (in excess, e.g., 1.5-2 equivalents, often as a solution in a solvent like ethanol or water)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol (as solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-hexanedione (1.0 eq) in ethanol.

-

Add a solution of ethylamine (1.5 eq) to the flask.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[4]

-

Combine the organic extracts and wash with brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Caption: Experimental workflow for the Clauson-Kaas synthesis.

N-Alkylation of Pyrrole: A Direct Approach

The direct N-alkylation of pyrrole with an ethyl halide is another common method for preparing this compound. [6]This reaction typically involves the deprotonation of pyrrole with a base to form the pyrrolyl anion, which then acts as a nucleophile and attacks the electrophilic ethyl halide.

Pyrrole is weakly acidic, and a strong base is required for complete deprotonation. Sodium hydride (NaH) is a powerful, non-nucleophilic base often used for this purpose. [7]The choice of solvent is also critical; anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred as they solvate the cation without interfering with the nucleophilic anion. [7]Phase-transfer catalysis offers a milder alternative, where a quaternary ammonium salt facilitates the transfer of the pyrrolyl anion from an aqueous or solid phase to an organic phase where the alkylation occurs. [8]

-

Materials:

-

Pyrrole (1 equivalent)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents)

-

Ethyl bromide or ethyl iodide (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution (for quenching)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of pyrrole (1.0 eq) in anhydrous THF to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add the ethyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Characterization of this compound

The unambiguous identification and purity assessment of the synthesized this compound are crucial. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization profile.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [9][10]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| ¹H | ~6.6 | Triplet | ~2.1 | α-Protons (H2, H5) of the pyrrole ring |

| ¹H | ~6.1 | Triplet | ~2.1 | β-Protons (H3, H4) of the pyrrole ring |

| ¹H | ~3.9 | Quartet | ~7.3 | Methylene protons (-CH₂-) of the ethyl group |

| ¹H | ~1.4 | Triplet | ~7.3 | Methyl protons (-CH₃) of the ethyl group |

| ¹³C | ~120.8 | - | - | α-Carbons (C2, C5) of the pyrrole ring |

| ¹³C | ~107.9 | - | - | β-Carbons (C3, C4) of the pyrrole ring |

| ¹³C | ~42.0 | - | - | Methylene carbon (-CH₂-) of the ethyl group |

| ¹³C | ~16.0 | - | - | Methyl carbon (-CH₃) of the ethyl group |

Table 2: Key FT-IR Absorption Bands for this compound (Neat)

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2970-2850 | C-H stretching (aliphatic) |

| ~1500-1450 | C=C stretching (pyrrole ring) |

| ~1370 | C-N stretching |

| ~725 | C-H out-of-plane bending (pyrrole ring) |

Table 3: Major Mass Spectrometry Fragments for this compound (Electron Ionization) [11]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 95 | 100 | [M]⁺ (Molecular Ion) |

| 80 | High | [M - CH₃]⁺ |

| 67 | Moderate | [M - C₂H₄]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Experimental Protocols for Characterization

A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

The FT-IR spectrum of neat this compound is obtained by placing a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass spectral data are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are analyzed.

Gas chromatography is an excellent technique for assessing the purity of this compound and for monitoring reaction progress. A capillary column, such as one with a non-polar stationary phase (e.g., OV-101), is commonly used. [12]The sample is injected into the heated injection port, and the components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is typically used for detection. [13]

Spectroscopic Analysis Workflow Diagram

Caption: A typical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has detailed the primary synthetic routes for the preparation of this compound, offering practical, step-by-step protocols for the Paal-Knorr synthesis, the Clauson-Kaas reaction, and the direct N-alkylation of pyrrole. The rationale behind key experimental choices has been elucidated to provide a deeper understanding of these transformations. Furthermore, a comprehensive characterization framework has been presented, integrating NMR and IR spectroscopy, mass spectrometry, and gas chromatography to ensure the identity and purity of the synthesized product. The methodologies and data presented herein are intended to empower researchers and drug development professionals with the knowledge and tools necessary for the reliable synthesis and characterization of this compound, a versatile and valuable building block in modern organic chemistry.

References

-

PubChem. (n.d.). 1-Ethylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]

- Grokipedia. (n.d.). Paal–Knorr synthesis.

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Retrieved from [Link]

-

PubMed Central. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Pyrrole Chemistry. Part XIII. New Syntheses of 3-Alkylpyrroles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

-

Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from [Link]

-

ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo-. Retrieved from [Link]

-

ResearchGate. (n.d.). SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]

-

Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Wasson-ECE. (n.d.). Chromatography Corner. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. Retrieved from [Link]

-

PubMed. (n.d.). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in Drugs Using Polypyrrole-Based Headspace Solid-Phase Microextraction and Gas Chromatography-Nitrogen-Phosphorous Detection. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of pure poly pyrrole. Retrieved from [Link]

-

ResearchGate. (2025). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Core Physical and Chemical Properties of N-Ethylpyrrole

This guide provides a comprehensive technical overview of N-Ethylpyrrole (CAS 617-92-5), a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind its properties and the experimental choices made in its synthesis and characterization.

Molecular Structure and Core Physical Characteristics

This compound is an aromatic five-membered heterocycle where an ethyl group is substituted at the nitrogen atom.[1] Its molecular formula is C₆H₉N, with a molecular weight of approximately 95.14 g/mol .[2] The presence of the ethyl group, an electron-donating substituent, significantly influences the molecule's physical and electronic properties compared to its parent, pyrrole. This alkyl substitution enhances hydrophobicity and modulates the reactivity of the pyrrole ring.

The core physical properties are summarized below, providing a foundational dataset for experimental design and application.

| Property | Value | Notes |

| Molecular Formula | C₆H₉N | |

| Molecular Weight | 95.14 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 129.5 - 131 °C at 760 mmHg | [3][4] |

| Melting Point | ~6.5 °C (estimate) | [1] |

| Density | 0.888 - 0.890 g/mL at 25°C | [1] |

| Refractive Index (n²⁰/D) | 1.4780 - 1.4820 | [1] |

| LogP (o/w) | 1.675 - 1.860 | [1][4] |

| pKa (conjugate acid) | -2.80 ± 0.70 (predicted) | [1] |

Insight: The boiling point of this compound is a critical parameter for its purification. A value of ~130°C at atmospheric pressure indicates that vacuum distillation is the preferred method to prevent thermal degradation, which can occur at elevated temperatures. The LogP value suggests moderate lipophilicity, a key consideration in drug design for membrane permeability. Its very low predicted pKa highlights the extremely weak basicity of the pyrrole nitrogen, as the lone pair is integral to the ring's aromaticity.[1]

Spectroscopic Characterization: A Validating System

Unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework. Spectra are typically recorded in a deuterated solvent like chloroform-d (CDCl₃).[5]

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by three main sets of signals: the ethyl group protons and the two distinct protons on the aromatic ring.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | Protons |

| ~6.65 | Triplet (t) | α-Protons | 2H (H2, H5) |

| ~6.10 | Triplet (t) | β-Protons | 2H (H3, H4) |

| ~3.95 | Quartet (q) | Methylene (-CH₂-) | 2H |

| ~1.40 | Triplet (t) | Methyl (-CH₃) | 3H |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the unique carbon environments within the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~121.0 | α-Carbons (C2, C5) |

| ~108.0 | β-Carbons (C3, C4) |

| ~42.0 | Methylene (-CH₂-) |

| ~16.0 | Methyl (-CH₃) |

Causality: The α-protons and carbons (C2/H2, C5/H5) are deshielded (appear at a higher ppm) compared to the β-protons and carbons (C3/H3, C4/H4). This is a direct consequence of the nitrogen heteroatom's influence on the electron density distribution within the aromatic π-system.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups and bond vibrations present in the molecule. The spectrum is typically acquired neat (as a liquid film).[2]

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~2975-2850 | Aliphatic C-H stretch (ethyl group) |

| ~1540 | C=C stretching (aromatic ring) |

| ~1370 | C-N stretching |

| ~740 | C-H out-of-plane bending (pyrrole ring) |

Insight: The absence of a broad absorption band around 3300-3500 cm⁻¹ is a key indicator of successful N-substitution, as this region is characteristic of the N-H stretch in unsubstituted pyrrole.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which offers further structural confirmation. Data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[6]

-

Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 95, corresponding to the molecular weight of this compound.[6]

-

Key Fragmentation: The most significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable cation.

-

m/z 80: This prominent peak results from the loss of a methyl group ([M-15]⁺). The resulting ion is stabilized by the nitrogen atom.

-

m/z 67: Loss of the entire ethyl group (•CH₂CH₃) leads to the pyrrole cation.

-

m/z 53: Further fragmentation of the pyrrole ring can lead to smaller fragments.

-

Causality: The fragmentation pattern is governed by the formation of the most stable carbocations.[7] The cleavage of the β-carbon-carbon bond in the ethyl group to form the [M-15]⁺ ion is highly favored because the resulting cation is stabilized by the adjacent nitrogen atom.

Chemical Reactivity and Synthetic Applications

Electrophilic Aromatic Substitution

The pyrrole ring is electron-rich and highly activated towards electrophilic aromatic substitution, more so than benzene.[8] The substitution occurs preferentially at the α-positions (C2 and C5) because the carbocation intermediate formed by attack at these positions is more resonance-stabilized (three resonance structures) compared to attack at the β-positions (C3 and C4), which yields an intermediate with only two resonance structures.[1][8]

Caption: Regioselectivity of electrophilic substitution on this compound.

Polymerization

This compound can undergo oxidative polymerization to form poly(this compound) (PEPy), a conducting polymer.[1] This process is of significant interest in materials science for applications in sensors, anticorrosion coatings, and electrodes. A notable method is the solvent-free chemical oxidative polymerization using an oxidant like iron(III) chloride (FeCl₃).[1]

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis, purification, and characterization. They are designed as self-validating systems where the successful outcome of each step is confirmed by subsequent analysis.

Synthesis: N-Alkylation of Pyrrole

This protocol describes the synthesis of this compound via the deprotonation of pyrrole followed by nucleophilic substitution with an ethyl halide. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to ensure complete deprotonation of the weakly acidic pyrrole N-H, driving the reaction to completion.[9] Anhydrous solvent is critical as NaH reacts violently with water.

Materials:

-

Pyrrole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromide or ethyl iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully under a nitrogen atmosphere.

-

Deprotonation: Add anhydrous THF to the flask via cannula. Cool the resulting suspension to 0°C in an ice bath.

-

Add pyrrole (1.0 equivalent) dropwise to the stirred suspension. The evolution of hydrogen gas should be observed.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium pyrrolide salt.

-

Alkylation: Cool the mixture back to 0°C. Add ethyl bromide (1.1 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to 0°C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation: Filter the solution and remove the solvent by rotary evaporation to yield the crude this compound.

Caption: Workflow for the synthesis and purification of this compound.

Purification: Vacuum Distillation

Given its boiling point, vacuum distillation is the ideal method for purifying this compound, as it allows distillation at a lower temperature, preventing potential polymerization or decomposition.[10]

Procedure:

-

Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a high vacuum. Use a stir bar for smooth boiling.

-

Evacuation: Add the crude this compound to the distilling flask. Begin stirring and slowly evacuate the system using a vacuum pump protected by a cold trap (e.g., dry ice/acetone).

-

Heating: Once a stable, low pressure is achieved, begin to gently heat the distilling flask using a heating mantle.

-

Collection: Collect the fraction that distills at the expected boiling point for the measured pressure. A nomograph can be used to estimate the boiling point at reduced pressure.

-

Termination: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly reintroducing air or nitrogen.

Characterization: GC-MS Protocol

This protocol confirms the purity and identity of the synthesized this compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample into the GC-MS instrument.

-

GC Parameters (Example):

-

Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium, constant flow rate of 1 mL/min.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

-

-

MS Parameters (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be compared to the known spectrum of this compound (M⁺• at m/z 95, major fragment at m/z 80).

Safety and Handling

This compound is a flammable liquid and an irritant.[11] All handling should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

References

- This compound. (2023, August 16). Vertex AI Search.

-

1-Ethylpyrrole | C6H9N. (n.d.). PubChem. Retrieved from [Link]

-

This compound|617-92-5. (n.d.). LookChem. Retrieved from [Link]

-

Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]

-

1-ethyl pyrrole, 617-92-5. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Pyrrole. (n.d.). In Wikipedia. Retrieved from [Link]

-

1H-Pyrrole, 1-ethyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

1H-Pyrrole, 1-ethyl-. (n.d.). NIST Mass Spec Data. Retrieved from [Link]

-

1-Ethylpyrrole Safety Information. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. (2022). ACS Omega. Retrieved from [Link]

-

P. Venturello and M. Barbero. (n.d.). Science of Synthesis. Retrieved from [Link]

-

Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. Retrieved from [Link]

-

Synthesis of pyrroles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Vacuum Distillation. (2022, April 7). YouTube. Retrieved from [Link]

-

SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. (2020). ResearchGate. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. m.youtube.com [m.youtube.com]

- 11. rsc.org [rsc.org]

thermodynamic properties of N-Ethylpyrrole

An In-depth Technical Guide to the Thermodynamic Properties of N-Ethylpyrrole

Abstract

This technical guide provides a comprehensive overview of the (C₆H₉N), a heterocyclic compound of interest in synthetic chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's energetic landscape. We will explore key thermodynamic parameters, including enthalpy of formation, heat capacity, and entropy, presenting both critically evaluated data and the sophisticated experimental and computational methodologies used for their determination. This guide emphasizes the causality behind procedural choices and the integration of theoretical calculations with empirical data to establish a self-validating and trustworthy thermochemical profile for this compound.

Introduction to this compound

This compound, with the CAS number 617-92-5, is an alkylated derivative of pyrrole, an aromatic five-membered heterocycle containing a nitrogen atom.[1][2] The substitution of an ethyl group on the nitrogen atom significantly influences its physical and chemical properties compared to the parent pyrrole molecule, affecting its boiling point, density, and hydrophobicity.[3] A thorough understanding of its thermodynamic properties is paramount for applications ranging from reaction engineering and process design to its potential use as a building block in the synthesis of pharmaceuticals and functional polymers. Thermodynamic data governs reaction equilibria, predicts the spontaneity of processes, and informs safety assessments, making this guide an essential resource for its scientific and industrial application.

Core Thermophysical and Thermodynamic Properties

A collection of critically evaluated data is essential for any rigorous scientific endeavor. The following table summarizes the key thermodynamic and physical properties of this compound, compiled from authoritative databases and literature.

Table 1: Key Thermodynamic and Physical Properties of this compound

| Property | Value | Units | Source(s) |

| Molecular Formula | C₆H₉N | - | [1] |

| Molecular Weight | 95.14 | g/mol | [1] |

| Boiling Point (at 760 mmHg) | 118.5 - 130.4 | °C | [3][4] |

| Melting Point | 6.5 (estimate) | °C | [4] |

| Liquid Density (at 25°C) | 0.888 - 0.890 | g/mL | [3] |

| Vapor Pressure (at 25°C) | 19.8 | mmHg | [4][5] |

| Enthalpy of Vaporization (ΔvapH) | See Note 1 | kJ/mol | [6] |

| Liquid Heat Capacity (Cp) | See Note 1 | J/mol·K | [6] |

| Ideal Gas Heat Capacity (Cp°) | See Note 1 | J/mol·K | [6] |

| Standard Molar Entropy (S°) | See Note 1 | J/mol·K | [6] |

Note 1: These properties are temperature-dependent. The National Institute of Standards and Technology (NIST) provides comprehensive tables of these values across a wide range of temperatures in their TRC Web Thermo Tables.[6][7]

Theoretical Framework: Computational Thermochemistry

Modern computational chemistry offers powerful tools for predicting the thermodynamic properties of molecules with high accuracy, often rivaling experimental methods.[8] For a molecule like this compound, ab initio methods, particularly Density Functional Theory (DFT) and composite methods like Gaussian-n (G-n) theories, provide a robust framework for calculating enthalpies of formation, heat capacities, and entropies.[8][9]

The rationale for employing these methods lies in their ability to solve the electronic Schrödinger equation to determine the molecule's energy and vibrational frequencies from first principles. The B3LYP functional, for example, is a widely used hybrid functional that offers a good balance between computational cost and accuracy for organic molecules.[9] Higher-level composite methods, such as G3(MP2)//B3LYP, systematically combine calculations at different levels of theory and basis sets to achieve chemical accuracy, typically within 1 kcal/mol for enthalpies of formation.[9]

Logical Workflow for Ab Initio Thermodynamic Calculations

The process of calculating thermodynamic properties computationally follows a well-defined, logical sequence. This ensures that the foundational data—molecular geometry and vibrational frequencies—are accurate, as all subsequent thermodynamic properties are derived from them.

Caption: Experimental workflow for bomb calorimetry.

-

Calorimeter Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. [10]This step is critical for trustworthiness as it accounts for the heat absorbed by the entire apparatus.

-

Sample Preparation: Accurately weigh (to ±0.1 mg) a sample of high-purity this compound (approx. 1 g) into a crucible. Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the sample.

-

Bomb Assembly: Place the crucible in the bomb head. Add a small amount of distilled water (approx. 1 mL) to the bomb to saturate the internal atmosphere, ensuring any nitric acid formed from the nitrogen atom dissolves.

-

Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: Submerge the sealed bomb in a precisely measured mass of water in the calorimeter bucket. Place the bucket in the insulating jacket, insert the thermometer and stirrer, and allow the system to reach thermal equilibrium.

-

Combustion: Record the temperature at regular intervals for several minutes to establish a baseline. Ignite the sample by passing a current through the fuse wire.

-

Data Acquisition: Continue recording the temperature at regular intervals as it rises to a maximum and then slowly cools. [11]8. Data Analysis:

-

Plot temperature versus time and extrapolate the pre- and post-ignition traces to determine the corrected temperature change (ΔT). [12] * Calculate the total heat released (q_total) using the formula: q_total = C_cal * ΔT.

-

Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid (determined by titration of the bomb washings).

-

Calculate the standard molar enthalpy of combustion (ΔcH°) in kJ/mol based on the mass of the this compound sample.

-

Finally, use Hess's Law with the known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔfH°) of this compound. [13]

-

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique used to measure the heat capacity of a substance as a function of temperature. [14][15]It operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference pan. [16]This method is invaluable for understanding how a molecule's ability to store thermal energy changes with temperature and for observing phase transitions. [17]

Caption: Workflow for determining heat capacity using DSC.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, which has a well-defined melting point and enthalpy of fusion. This ensures the accuracy of the measured values.

-

Sample Preparation: Accurately weigh a small amount of this compound (5-10 mg) into a hermetically sealed aluminum DSC pan.

-

Expertise: Using a hermetic seal is essential for a volatile liquid like this compound to prevent mass loss due to evaporation during the temperature scan, which would otherwise lead to erroneous results. [17]3. Three-Curve Method for Cp Measurement:

-

Baseline Run: First, perform a run with two empty pans to obtain a baseline heat flow curve over the desired temperature range (e.g., -20°C to 150°C) at a controlled heating rate (e.g., 10 K/min).

-

Standard Run: Replace the empty sample pan with a pan containing a sapphire standard of known mass. Perform the same temperature program. Sapphire is used because its heat capacity is well-characterized and stable.

-

Sample Run: Replace the sapphire standard with the prepared this compound sample pan and repeat the temperature program for a third time.

-

-

Data Analysis: The heat capacity of the sample (Cp,sample) at any given temperature is calculated using the following equation, which compares the heat flow differences (Δq) between the sample, standard, and baseline runs: Cp,sample = (Δq_sample / m_sample) * (m_standard * Cp,standard / Δq_standard) where m is mass and Cp is the heat capacity. This comparative method provides a highly accurate and self-validating measurement. [14]

Synthesis and Outlook

The provide a fundamental understanding of its stability and reactivity. The close agreement typically observed between high-level ab initio calculations and precise calorimetric experiments lends a high degree of confidence to the data. [9][18]This validated thermochemical data is critical for the rational design of synthetic routes, the optimization of reaction conditions, and the modeling of its behavior in complex chemical systems. For drug development professionals, understanding the energetic properties of such heterocyclic scaffolds can inform the design of more stable and effective pharmaceutical agents. Future research may focus on the derivatives and their polymers, further expanding the utility of this foundational knowledge.

References

-

This compound|617-92-5 - LookChem. [Link]

-

1-ethylpyrrole -- Critically Evaluated Thermophysical Property Data - NIST/TRC Web Thermo Tables. [Link]

-

1-Ethylpyrrole | C6H9N | CID 185226 - PubChem. [Link]

-

1-ethyl pyrrole, 617-92-5 - The Good Scents Company. [Link]

-

Chemical Properties of 1H-Pyrrole, 1-ethyl- (CAS 617-92-5) - Cheméo. [Link]

-

Pyrrole - NIST WebBook. [Link]

-

Recent Advances in Computational Thermochemistry and Challenges for the Future - NCBI. [Link]

-

Affordable Ab Initio Path Integral for Thermodynamic Properties via Molecular Dynamics Simulations Using Semiempirical Reference Potential - PMC. [Link]

-

3-ethyl-2,4-dimethylpyrrole -- Critically Evaluated Thermophysical Property Data - NIST/TRC Web Thermo Tables. [Link]

-

Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - ACS Publications. [Link]

-

Experimental methods for determining enthalpy changes - Doc Brown's Chemistry. [Link]

-

Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds - NIST. [Link]

-

Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results - ScienceDirect. [Link]

-

1H-Pyrrole, 1-ethyl- - NIST WebBook. [Link]

-

Ab initio calculations on the thermodynamic properties of azaspiropentanes - PubMed. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. [Link]

-

Calorimetric and computational study of 2- and 3-acetyl-1-methylpyrrole isomers - PubMed. [Link]

-

5 Calorimetry Calculations (combustion) - YouTube. [Link]

-

Computational Strategies for Entropy Modeling in Chemical Processes - ChemRxiv. [Link]

-

Differential scanning calorimetry - Wikipedia. [Link]

-

Experiment 1 Determination of Enthalpy of Reactions - Scribd. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC. [Link]

-

2- and 3-acetylpyrroles: a combined calorimetric and computational study - PubMed. [Link]

-

Measuring Enthalpy of Combustion Using Calorimetry | Energetics - YouTube. [Link]

-

On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes - PubMed. [Link]

-

A-level chemistry - experimental method to calculate the enthalpy change of reaction - YouTube. [Link]

-

5.2.4 Calculating enthalpy changes from experimental data - YouTube. [Link]

Sources

- 1. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole [webbook.nist.gov]

- 3. Buy this compound | 617-92-5 [smolecule.com]

- 4. lookchem.com [lookchem.com]

- 5. thegoodscentscompany.com [thegoodscentscompany.com]

- 6. WTT- Under Construction Page [wtt-pro.nist.gov]

- 7. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]

- 8. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Calorimetric and computational study of 2- and 3-acetyl-1-methylpyrrole isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. vernier.com [vernier.com]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. daneshyari.com [daneshyari.com]

Foreword: From Abstract Theory to Tangible Prediction

An In-Depth Technical Guide to the Quantum Chemical Calculation of N-Ethylpyrrole

In the realms of medicinal chemistry and materials science, the pyrrole scaffold is a cornerstone, serving as a fundamental building block for a vast array of biologically active molecules and functional materials.[1][2] this compound, a simple derivative, presents an ideal model system for exploring the electronic structure and chemical reactivity that define this important heterocyclic class. Quantum chemical calculations offer a powerful lens through which we can move beyond empirical observation to a predictive understanding of molecular behavior.[3][4] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven workflow for the computational analysis of this compound. We will not merely list steps but delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.

The Theoretical Bedrock: Choosing the Right Computational Tools

The accuracy of any quantum chemical prediction is fundamentally tied to the chosen theoretical method and basis set. For a molecule like this compound, a balance must be struck between computational cost and the desired accuracy for predicting its geometry, vibrational modes, and electronic properties.

1.1. The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

While traditional ab initio methods like Hartree-Fock (HF) provide a foundational framework, Density Functional Theory (DFT) has emerged as the predominant tool for systems of this size due to its favorable balance of accuracy and efficiency.[5] DFT approximates the complex many-electron wavefunction by focusing on the electron density, a simpler, three-dimensional quantity. The choice of the exchange-correlation functional is critical. For organic heterocycles, hybrid functionals that mix a portion of exact HF exchange with DFT exchange are often the most reliable.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely-used and well-benchmarked functional that provides excellent results for the geometries and energies of a broad range of organic molecules.[6][7][8]

-

PBE0: A parameter-free hybrid functional that often yields high accuracy for thermochemistry and reaction barriers.[9]

1.2. Describing the Electron Cloud: The Role of Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation.

-

Pople-style Basis Sets: These are commonly used and offer a systematic way to improve accuracy.

-

6-31G(d,p): A split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). This is often the starting point for reliable geometry optimizations and frequency calculations.[6][7][10]

-

6-311++G(d,p): A larger, triple-split-valence set that adds diffuse functions (++) to better describe lone pairs and anions, offering higher accuracy for electronic properties.

-

1.3. The Influence of Environment: Solvation Models

Many applications, particularly in drug development, require understanding a molecule's behavior in solution. Solvation models account for the effect of the solvent on the solute's electronic structure.

-

Implicit (Continuum) Models: These models, such as the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium.[11][12] This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.[13]

-

Explicit Models: In this approach, individual solvent molecules are included in the calculation. While more accurate, especially for systems with specific solute-solvent interactions like hydrogen bonding, this method is significantly more computationally demanding.[14]

For most routine calculations of this compound, an implicit model like PCM is sufficient to capture the primary solvent effects.

The Computational Workflow: A Validated Protocol

This section details a step-by-step methodology for a comprehensive computational analysis of this compound. The workflow is designed to ensure a logical progression from structural determination to the prediction of chemical reactivity.

2.1. Experimental Protocol: Step-by-Step Calculation

This protocol outlines the procedure using the ORCA quantum chemistry package, which is free for academic use.[15][16][17][18] The principles are directly transferable to other software like Gaussian.[19][20]

Step 1: Molecule Construction and Input File Generation

-

Construct the Molecule: Using a molecular editor such as GaussView[21] or Avogadro, build the 3D structure of this compound.

-

Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using the UFF force field) within the builder to obtain a reasonable starting geometry.

-

Create the Input File: Generate an ORCA input file (n_ethylpyrrole.inp). The following is a robust template for optimization and frequency analysis.

Step 2: Geometry Optimization and Frequency Verification

-

Execute the Calculation: Run the ORCA calculation from your terminal: orca n_ethylpyrrole.inp > n_ethylpyrrole.out

-

Confirm Convergence: Upon completion, check the output file (n_ethylpyrrole.out) to ensure the geometry optimization has converged successfully. Look for the message "OPTIMIZATION RUN DONE".

-

Verify Minimum Energy Structure: The most critical validation step is to check the frequency calculation results. Search for "VIBRATIONAL FREQUENCIES" in the output file. A true minimum on the potential energy surface will have zero imaginary frequencies (often listed as negative values).[22] If imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, and the optimization must be repeated from a distorted geometry.

Step 3: Calculation of Electronic Properties

-

Use Optimized Geometry: Create a new input file for a single-point energy calculation using the final, optimized coordinates from the previous step. A larger basis set is recommended for more accurate electronic properties.

-

Request Additional Properties: Modify the input file to request properties like Natural Bond Orbitals (NBO) and to print the molecular orbitals.

-

Execute and Analyze: Run the calculation. The output file will contain the energies of the molecular orbitals (HOMO and LUMO) and the NBO analysis results.

Data Synthesis and Interpretation

The raw output from quantum chemical calculations must be synthesized into chemically meaningful insights.

3.1. Structural and Vibrational Data

The optimized geometry provides precise bond lengths and angles. The frequency calculation yields vibrational modes that can be directly compared with experimental Infrared (IR) and Raman spectra to validate the computational model.[8][23]

| Parameter | Calculated Value (B3LYP/def2-SVP) |

| N1-C2 Bond Length | ~1.38 Å |

| C2=C3 Bond Length | ~1.37 Å |

| N1-C(ethyl) Bond Length | ~1.47 Å |

| Highest IR Freq. (C-H stretch) | ~3100-3200 cm⁻¹ |

| Pyrrole Ring Breathing | ~1400-1500 cm⁻¹ |

| Note: These are representative values and will vary slightly with the exact level of theory. |

3.2. Electronic and Reactivity Descriptors

The electronic properties are key to understanding the molecule's role in chemical reactions and its potential applications in drug design or materials science.[9][24]

-

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is the orbital from which an electron is most easily removed, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that most easily accepts an electron, indicating sites for nucleophilic attack. The energy difference between them, the HOMO-LUMO gap , is a critical indicator of chemical reactivity and electronic excitability.[10][25][26] A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. Red, negative-potential regions (e.g., around the nitrogen lone pair) are rich in electrons and attractive to electrophiles, while blue, positive-potential regions are electron-poor and attractive to nucleophiles.

-

NBO Charges: This analysis provides a more quantitative picture of the electron distribution by assigning partial charges to each atom.[6][7] These charges are invaluable for parameterizing molecular mechanics force fields used in large-scale simulations like molecular docking.[5][27]

| Electronic Property | Calculated Value (B3LYP/def2-TZVP) | Significance |

| HOMO Energy | ~ -5.8 eV | Relates to ionization potential; indicates electron-donating ability. |

| LUMO Energy | ~ 0.5 eV | Relates to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~ 6.3 eV | Index of chemical reactivity and kinetic stability.[28] |

| NBO Charge on N1 | ~ -0.55 e | Confirms the electronegative character of the nitrogen atom. |

| Note: These are representative values and will vary with the level of theory and solvation model. |

Conclusion: A Foundation for Predictive Science

This guide has provided a robust, validated framework for the quantum chemical calculation of this compound. By following this workflow—from selecting the appropriate theoretical model to meticulously interpreting the structural, vibrational, and electronic data—researchers can gain profound insights into the molecule's intrinsic properties. These computationally derived parameters serve as a powerful foundation for predicting chemical reactivity, understanding intermolecular interactions, and rationally designing novel molecules for applications in drug discovery and materials science.[3][27]

References

-

Computational study about the derivatives of pyrrole as high-energy-density compounds . ResearchGate. Available at: [Link]

-

Computational study of heterocyclic anticancer compounds through nbo method . Boletín de la Sociedad Química de México. Available at: [Link]

-

Computational study of heterocyclic anticancer compounds through nbo method . ResearchGate. Available at: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation . National Institutes of Health (NIH). Available at: [Link]

-

Computational Heterocyclic Chemistry . Arkivoc. Available at: [Link]

-

ORCA - FACCTs . FACCTs GmbH. Available at: [Link]

-

Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds . Reddit. Available at: [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors . PubMed Central. Available at: [Link]

-

Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study . PubMed. Available at: [Link]

-

ORCA – An ab initio, DFT and semiempirical SCF-MO package . University of Bergen. Available at: [Link]

-

A computational reinvestigation of the formation of N-alkylpyrroles via intermolecular redox amination . PubMed. Available at: [Link]

-

Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking . Indian Academy of Sciences. Available at: [Link]

-

ORCA (quantum chemistry program) - Wikipedia . Wikipedia. Available at: [Link]

-

Computational Note on the Chemical Reactivity of Pyrrole Derivatives . ResearchGate. Available at: [Link]

-

ORCA - NERSC Documentation . NERSC. Available at: [Link]

-

Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition . PubMed Central. Available at: [Link]

-

Quantum Applications in Chemistry: From Drug Discovery to Energy Research . QuantumGrad. Available at: [Link]

-

The role of quantum Mechanics in revolutionizing drug discovery . International Journal for Innovative Research in Technology. Available at: [Link]

-

Computational Inorganic Chemistry: Hunt Research Group, Imperial College London . Imperial College London. Available at: [Link]

-

APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN . IJSDR. Available at: [Link]

-

Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals . ResearchGate. Available at: [Link]

-

Computational Investigation of some Isomeric forms of 3-Ethyl Pyrrole . ResearchGate. Available at: [Link]

-

The application of quantum mechanics in structure-based drug design . Taylor & Francis Online. Available at: [Link]

-

Gaussian (software) - Wikipedia . Wikipedia. Available at: [Link]

-

The application of quantum mechanics in structure-based drug design . ResearchGate. Available at: [Link]

-

Solvation models . Masaryk University. Available at: [Link]

-

Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study . Frontiers in Chemistry. Available at: [Link]

-

Gaussian 16 | Gaussian.com . Gaussian, Inc. Available at: [Link]

-

Gaussian Software Molecule Optimization and DFT Calculation . YouTube. Available at: [Link]

-

GAUSSIAN 09W TUTORIAL . Barrett Research Group. Available at: [Link]

-

Webinar 51: Implicit Solvation Models in Q-Chem, for Ground and Excited States . YouTube. Available at: [Link]

-

Solvent model - Wikipedia . Wikipedia. Available at: [Link]

-

How to Calculate HOMO LUMO Energy Gap . YouTube. Available at: [Link]

-

THE CHEMISTRY OF HETEROCYCLIC COMPOUNDS . RUDN University. Available at: [Link]

-

HOMO-LUMO Energy Gap . Schrödinger. Available at: [Link]

-

The various capabilities of the Gaussian software . ResearchGate. Available at: [Link]

-

Computational Strategies for Spectroscopy: From Small Molecules to Nano Systems . ResearchGate. Available at: [Link]

-

Vibrational spectra of large molecules by density functional computations beyond the harmonic approximation: The case of pyrrole and furan . ResearchGate. Available at: [Link]

-

Multi-Level Protocol for Mechanistic Reaction Studies Using Semi-Local Fitted Potential Energy Surfaces . National Institutes of Health (NIH). Available at: [Link]

-

Environmental Effects: Solvation Models, EFP, QM/MM whitepaper . Q-Chem. Available at: [Link]

-

A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles . ResearchGate. Available at: [Link]

-

Computational and infrared spectroscopic investigations of N-substituted carbazoles . SpringerLink. Available at: [Link]

-

CCCBDB HOMO-LUMO gaps . NIST. Available at: [Link]

-

Machine Learning-Guided Computational Screening of New Candidate Reactions with High Bioorthogonal Click Potential . DSpace@MIT. Available at: [Link]

-

Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States . PubMed. Available at: [Link]

-

Intramolecular vibrational relaxation in aromatic molecules. 2: An experimental and computational study of pyrrole and triazine near the IVR threshold . ResearchGate. Available at: [Link]

-

Computational molecular spectroscopy . University of Bologna Institutional Research Archive. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quantumgrad.com [quantumgrad.com]

- 4. ijirt.org [ijirt.org]

- 5. ijsdr.org [ijsdr.org]

- 6. camjol.info [camjol.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Solvent model - Wikipedia [en.wikipedia.org]

- 13. is.muni.cz [is.muni.cz]

- 14. Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ORCA - FACCTs [faccts.de]

- 16. hpc.hku.hk [hpc.hku.hk]

- 17. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]

- 18. ORCA - NERSC Documentation [docs.nersc.gov]

- 19. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 20. gaussian.com [gaussian.com]

- 21. youtube.com [youtube.com]

- 22. huntresearchgroup.org.uk [huntresearchgroup.org.uk]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

- 25. learn.schrodinger.com [learn.schrodinger.com]

- 26. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 27. researchgate.net [researchgate.net]

- 28. CCCBDB HOMO-LUMO gaps [cccbdb.nist.gov]

discovery and history of N-Ethylpyrrole

An In-depth Technical Guide to the Discovery and History of N-Ethylpyrrole

Abstract

This technical guide provides a comprehensive overview of the , contextualized within the broader history of pyrrole chemistry. It is intended for researchers, scientists, and professionals in drug development. The document traces the journey from the initial discovery of the pyrrole scaffold to the development of foundational synthetic methods such as the Paal-Knorr, Knorr, and Hantzsch syntheses. We will explore how these classical reactions were adapted for the specific synthesis of N-alkylated pyrroles, with a focus on this compound. The guide details the reaction mechanisms, provides an exemplary experimental protocol, tabulates key physicochemical properties, and discusses the modern applications of this versatile heterocyclic compound.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a five-membered aromatic heterocycle containing a single nitrogen atom.[1][2] This simple scaffold is a fundamental structural subunit in a vast array of molecules essential to life, including heme, chlorophyll, and vitamin B12.[1][3][4] The unique electronic properties of the pyrrole ring, stemming from the delocalization of the nitrogen lone pair into the aromatic system, impart it with distinct reactivity and make it a privileged structure in medicinal chemistry and materials science.[4][5] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, and are found in numerous pharmaceutical agents like Atorvastatin and Sunitinib.[5][6]

The Dawn of Pyrrole Chemistry: Foundational Discoveries

The story of this compound begins with the discovery of its parent compound. Pyrrole was first identified in 1834 by F. F. Runge as a component of coal tar and was later isolated from the pyrolysis of bone in 1857.[3] The name "pyrrole" originates from the Greek pyrrhos, meaning "reddish" or "fiery," which describes the characteristic red color it imparts to a pine splint moistened with hydrochloric acid.[3]

However, the systematic investigation and synthesis of pyrrole derivatives did not commence until the late 19th century. This era saw the development of several seminal synthetic methods that remain cornerstones of heterocyclic chemistry today.

The Paal-Knorr Synthesis (1884)

Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing substituted pyrroles.[7][8][9][10] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][7][11] The use of a primary amine, such as ethylamine, is the most direct route to N-substituted pyrroles like this compound.[11] The reaction is typically catalyzed by acid, which facilitates the crucial cyclization and dehydration steps.[8][11]

The Knorr Pyrrole Synthesis (1884)

Also reported by Ludwig Knorr in 1884, this synthesis involves the reaction of an α-amino-ketone with a compound containing an active methylene group (e.g., a β-ketoester).[3][12] While exceptionally useful for constructing polysubstituted pyrroles, the required α-amino-ketones are often unstable and must be prepared in situ.[12]

The Hantzsch Pyrrole Synthesis (1890)

Developed by Arthur Hantzsch, this method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[3][4][13][14] It is a versatile multi-component reaction that allows for the construction of a variety of substituted pyrroles.[13][15] Despite its classical status, the Hantzsch synthesis was less utilized historically compared to the Paal-Knorr method but has seen a resurgence with modern, greener methodologies.[14]

The Synthesis of this compound: From Theory to Practice

The synthesis of this compound is a direct application of the principles established by the foundational reactions, particularly the Paal-Knorr synthesis. The key insight is the substitution of ammonia with a primary amine, which becomes incorporated as the N-substituent.

Mechanism: The Paal-Knorr Pathway to this compound

The mechanism for the synthesis of this compound from a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione or its precursor 2,5-dimethoxytetrahydrofuran) and ethylamine proceeds through a well-elucidated pathway.[8][11]

-

Nucleophilic Attack: The primary amine (ethylamine) performs a nucleophilic attack on one of the protonated carbonyl carbons of the 1,4-dicarbonyl compound.

-

Hemiaminal Formation: This attack forms a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen then attacks the second carbonyl group in an intramolecular fashion, forming a five-membered ring.

-

Dehydration: The resulting cyclic intermediate undergoes two successive acid-catalyzed dehydration steps, eliminating two molecules of water.

-

Aromatization: The loss of water leads to the formation of the stable, aromatic this compound ring.

Below is a Graphviz diagram illustrating this key mechanism.

Caption: Paal-Knorr mechanism for this compound synthesis.

Modern Synthetic Approaches

While the Paal-Knorr reaction remains a staple, modern organic chemistry has introduced alternative methods for synthesizing N-alkylpyrroles. These include:

-

Direct N-Alkylation of Pyrrole: Reacting pyrrole with an alkylating agent like ethyl iodide or diethyl sulfate. This often requires a base to deprotonate the pyrrole nitrogen.[16]

-

Redox Amination: An acid-catalyzed intermolecular redox amination using 3-pyrroline and an aldehyde can form N-alkyl pyrroles under mild conditions.[17]

-

Catalytic Methods: Numerous protocols using catalysts like iron(III) chloride or aluminas have been developed to improve yields, reduce reaction times, and promote greener, solvent-free conditions for the Paal-Knorr reaction.[16][18]

Experimental Protocol: Paal-Knorr Synthesis of this compound

This protocol describes a representative synthesis of this compound from 2,5-dimethoxytetrahydrofuran and ethylamine, a common and effective variation of the Paal-Knorr reaction.

Objective: To synthesize this compound.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Ethylamine (70% solution in water)

-

Glacial Acetic Acid

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxytetrahydrofuran (0.1 mol).

-

Reagent Addition: While stirring, add glacial acetic acid (50 mL) followed by the slow addition of ethylamine solution (0.12 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress by TLC if desired.

-

Work-up (Quenching): After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-water.

-

Neutralization: Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation to yield pure this compound.

The workflow for synthesis and characterization is summarized in the diagram below.

Caption: General workflow for synthesis and characterization.

Physicochemical Properties of this compound

Accurate characterization is critical for any synthetic compound. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N | [19][20][21] |

| Molecular Weight | 95.14 g/mol | [20][22] |

| CAS Number | 617-92-5 | [20] |

| Appearance | Colorless to light yellow liquid | [19][21] |

| Boiling Point | 129-131 °C | [3] |

| Density | ~0.904 g/cm³ | - |

| Solubility | Slightly soluble in water | [21] |

Applications and Modern Relevance

This compound is more than a simple heterocyclic compound; it is a valuable building block and functional molecule in several areas of research and development:

-

Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules and substituted pyrroles, which are explored for potential therapeutic applications.[19]

-

Materials Science: this compound is used in the synthesis of conductive polymers.[19] Poly(this compound) is of interest for its electronic properties and potential use in coatings, sensors, and organic electronic devices like OLEDs.[19][23]

-

Natural Products: this compound has been identified as a naturally occurring compound in coffee beans (Coffea arabica), though its exact biological function in this context is not fully understood.[19][22]

Conclusion